molecular formula C12H21ClO3 B14372012 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane CAS No. 89878-96-6

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane

Katalognummer: B14372012
CAS-Nummer: 89878-96-6
Molekulargewicht: 248.74 g/mol
InChI-Schlüssel: PFDVNFJMEIMXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butyl group and a chloro-trimethoxyethylidene group

Eigenschaften

CAS-Nummer

89878-96-6

Molekularformel

C12H21ClO3

Molekulargewicht

248.74 g/mol

IUPAC-Name

1-butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane

InChI

InChI=1S/C12H21ClO3/c1-5-6-7-9-8-10(9)11(13)12(14-2,15-3)16-4/h9H,5-8H2,1-4H3

InChI-Schlüssel

PFDVNFJMEIMXGE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC1=C(C(OC)(OC)OC)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane typically involves the reaction of a cyclopropane derivative with appropriate reagents to introduce the butyl and chloro-trimethoxyethylidene groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane: Similar in structure but may have different substituents or functional groups.

    1-Butyl-2-(1-bromo-2,2,2-trimethoxyethylidene)cyclopropane: Similar but with a bromo group instead of a chloro group.

    1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclobutane: Similar but with a cyclobutane ring instead of a cyclopropane ring.

Uniqueness

1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane is unique due to its specific combination of substituents and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.